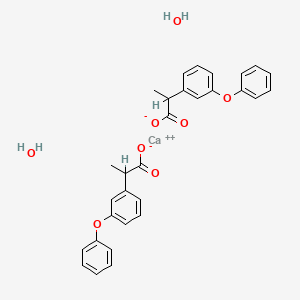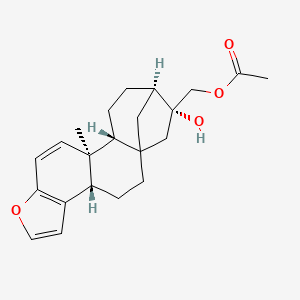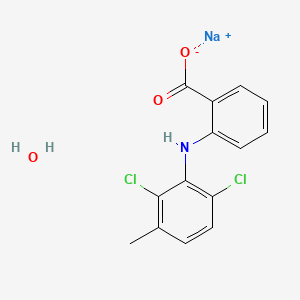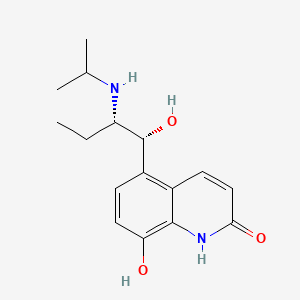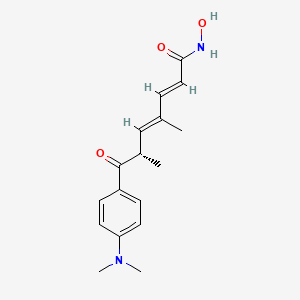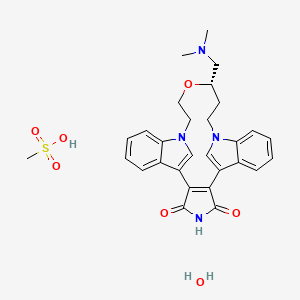
Arxxant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arxxant, known by its active substance ruboxistaurin, is a compound that was investigated for the treatment of diabetic retinopathy. Diabetic retinopathy is a complication of diabetes that affects the eyes, leading to damage to the blood vessels in the retina. This compound was developed by Eli Lilly and Company and was intended to inhibit the progression of this condition .
Vorbereitungsmethoden
Ruboxistaurin, the active substance in Arxxant, belongs to the bisindolylmaleimide family. The synthetic route for ruboxistaurin involves multiple steps, including the formation of the bisindolylmaleimide core structure. The industrial production methods for ruboxistaurin involve the use of specific reagents and catalysts to ensure high yield and purity. The final crystallization step often involves the use of solvents like acetone, which must be carefully controlled to avoid impurities .
Analyse Chemischer Reaktionen
Ruboxistaurin undergoes various chemical reactions, including:
Oxidation: Ruboxistaurin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, which may have different pharmacological properties.
Substitution: Ruboxistaurin can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying protein kinase C inhibitors.
Biology: Ruboxistaurin is used in research to understand the role of protein kinase C in cellular processes.
Medicine: Its primary application was intended for the treatment of diabetic retinopathy, but it has also been explored for other diabetic complications.
Industry: Ruboxistaurin’s synthesis and production methods are of interest for pharmaceutical manufacturing and quality control
Wirkmechanismus
Ruboxistaurin exerts its effects by inhibiting the enzyme protein kinase C beta. Protein kinase C beta is involved in the regulation of blood vessel activity in the retina. In diabetic patients, high glucose levels can overactivate this enzyme, leading to damage to the blood vessels. By inhibiting protein kinase C beta, ruboxistaurin helps prevent this damage and the subsequent loss of vision .
Vergleich Mit ähnlichen Verbindungen
Ruboxistaurin is unique among protein kinase C inhibitors due to its specificity for the beta isoform. Similar compounds include:
Bisindolylmaleimides: Other members of this family, such as bisindolylmaleimide I, also inhibit protein kinase C but may have different isoform selectivity.
Staurosporine: A broad-spectrum protein kinase inhibitor that affects multiple isoforms of protein kinase C.
Eigenschaften
CAS-Nummer |
202260-21-7 |
|---|---|
Molekularformel |
C29H34N4O7S |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1 |
InChI-Schlüssel |
YTKBKIVYPITVAO-NTEVMMBTSA-N |
SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Isomerische SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Kanonische SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Synonyme |
13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione Arxxant LY 333531 LY-333531 ruboxistaurin ruboxistaurin mesilate hydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


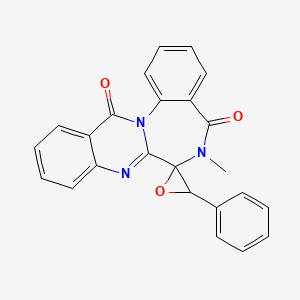

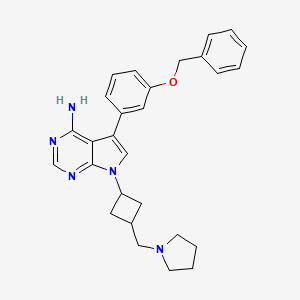
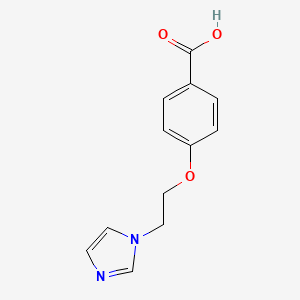
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)
